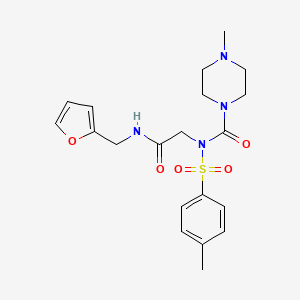

N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic small molecule characterized by:

- A 4-methylpiperazine core, which enhances solubility and modulates receptor interactions.

- A furan-2-ylmethyl substituent linked via an amide bond, introducing aromatic heterocyclic properties.

- A central 2-oxoethyl spacer connecting the furan and piperazine moieties.

This compound’s design suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors where piperazine derivatives are prevalent (e.g., CNS or antimicrobial agents) .

Properties

IUPAC Name |

N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5S/c1-16-5-7-18(8-6-16)30(27,28)24(20(26)23-11-9-22(2)10-12-23)15-19(25)21-14-17-4-3-13-29-17/h3-8,13H,9-12,14-15H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWIBWOZAURMTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then reacted with an appropriate carboxylic acid derivative to form the amide bond. The piperazine ring is introduced through a nucleophilic substitution reaction, and the tosyl group is added via a sulfonylation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient coupling of furan derivatives with piperazine and tosyl groups under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The amide bond can be reduced to form amines.

Substitution: The tosyl group can be substituted with other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group

Major Products

The major products formed from these reactions include various substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Carboxamide Cores

Table 1: Key Structural Analogues and Their Modifications

Key Observations:

Piperazine Substitution: The 4-methylpiperazine in the target compound contrasts with 4-ethyl (), 4-phenyl (), or 4-pyrimidinyl () derivatives. The tosyl group in the target compound is unique among the analogues, which commonly feature aryl or alkyl substituents (e.g., 4-methoxyphenyl in 4n ). Tosyl groups may enhance metabolic stability but could reduce solubility.

Aromatic/Functional Modifications: The furan-2-ylmethyl group distinguishes the target compound from analogues with phenyl (), chlorophenyl (), or trifluoromethylphenyl () moieties. The 2-oxoethyl spacer is conserved across multiple analogues (), suggesting its role in maintaining conformational flexibility and hydrogen-bonding capacity.

Table 2: Physicochemical Data for Selected Analogues

Key Observations:

- Yields : The target compound’s synthetic route (hypothetically via chloroacetylation and coupling, as in ) may achieve yields comparable to 4n (~61%) or lower due to the tosyl group’s steric demands.

- Melting Points : Tosyl-containing compounds often exhibit higher melting points (>200°C), contrasting with 4n (158–160°C) or chlorophenyl derivatives (142–145°C) .

- LogP : The furan and tosyl groups likely increase hydrophobicity (predicted LogP ~3.2) relative to 4n (LogP 2.8), aligning with trends in halogenated analogues (e.g., 3.1 for chlorophenyl ).

Key Observations:

- Furan-2-ylmethyl moieties are less explored in local anesthetics but are implicated in antimicrobial activity in other contexts (e.g., furan-containing antifungals) .

Biological Activity

N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a piperazine ring, a tosyl group, and a furan moiety, which are critical for its biological activity.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.

- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. A notable study demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 10.5 |

These results suggest that the compound has a promising role as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- In Vivo Studies : A study involving murine models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups, highlighting its potential for therapeutic applications in oncology.

- Combination Therapy : Research has explored the effects of combining this compound with traditional chemotherapeutics. Results showed enhanced efficacy and reduced side effects compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.